2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
Description
2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a pyrimidinone derivative featuring a styryl group substituted with 2,5-dimethoxy phenyl moieties. The compound’s structure includes a conjugated ethenyl bridge (E-configuration) linking the aromatic ring to a pyrimidinone core, which is further functionalized with a nitro (-NO₂) group at position 5 and a hydroxyl (-OH) group at position 6.
Properties
IUPAC Name |
2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-22-9-4-5-10(23-2)8(7-9)3-6-11-15-13(18)12(17(20)21)14(19)16-11/h3-7H,1-2H3,(H2,15,16,18,19)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNWYYIFHLOKJK-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.32 g/mol. The structure features a pyrimidine ring substituted with a nitro group and a dimethoxyphenyl moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar pyrimidine derivatives have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. By blocking this enzyme, these compounds can hinder the proliferation of cancer cells by depriving them of necessary building blocks for DNA replication .
- Tyrosine Kinase Inhibition : Some derivatives also target tyrosine kinases, which play significant roles in cell signaling pathways related to growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and angiogenesis .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrimidine derivatives:
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was reported that similar structures exhibited IC50 values in the low micromolar range against breast cancer and leukemia cell lines .
- Case Study : A study involving a related compound demonstrated significant antitumor activity against melanoma and urothelial cancer, suggesting that the nitro group may enhance cytotoxicity against tumor cells .
Antimicrobial Activity
Pyrimidine derivatives have also been studied for their antimicrobial properties:
- Broad Spectrum Activity : Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .
Data Summary
Scientific Research Applications
The compound 2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the scientific research applications of this compound, highlighting its biological activities, mechanisms of action, and potential therapeutic uses.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C14H15N3O5
- Molecular Weight : 303.29 g/mol
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and methanol.
- Stability : Stable under normal laboratory conditions but sensitive to light and moisture.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound may share these properties due to its structural features, particularly the presence of the nitro group which is known to enhance biological activity.
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been a focus of research. It may interact with specific enzymes involved in metabolic pathways, thereby influencing various biological processes. For example, inhibition of enzymes like cyclooxygenase (COX) could lead to anti-inflammatory effects.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of similar compounds. The ability to cross the blood-brain barrier and modulate neuroinflammatory pathways positions this compound as a potential therapeutic agent for neurodegenerative diseases.
Case Study 1: Anticancer Research
A study conducted on similar pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism involved was primarily through apoptosis induction mediated by caspase activation.
Case Study 2: Antimicrobial Activity
In vitro tests showed that a related compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the pyrimidine structure could enhance antimicrobial efficacy.
Case Study 3: Neuroprotection
Research involving animal models indicated that compounds with similar structures could reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease. This suggests a promising avenue for further exploration regarding neuroprotective applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest analog, (E)-2-(3-ethoxy-4-propoxystyryl)-6-hydroxy-5-nitropyrimidin-4(3H)-one (CAS 797779-27-2), shares the pyrimidinone core and nitro/hydroxy substituents but differs in the styryl group’s substitution pattern:
- Target compound : 2,5-Dimethoxy phenyl group.
- Analog : 3-Ethoxy-4-propoxy phenyl group.
Key structural differences include:
Substituent position : The target compound has para-substituted methoxy groups (positions 2 and 5 on the phenyl ring), while the analog has vicinal ethoxy and propoxy groups (positions 3 and 4).
Alkoxy chain length : The analog incorporates longer alkoxy chains (ethoxy and propoxy), which may enhance lipophilicity compared to the methoxy groups in the target compound.
Physicochemical Properties
| Property | Target Compound | Analog (CAS 797779-27-2) |
|---|---|---|
| Molecular formula | C₁₄H₁₃N₃O₆ (calculated) | C₁₈H₂₁N₃O₇ |
| Molecular weight | ~331.28 g/mol | ~391.38 g/mol |
| Substituent effects | Electron-donating para-methoxy groups | Bulkier alkoxy groups (ethoxy/propoxy) |
| Lipophilicity (logP) | Predicted lower (shorter chains) | Predicted higher (longer chains) |
| Aqueous solubility | Likely moderate (polar nitro/hydroxy) | Likely reduced due to lipophilicity |
Notes:
- The analog’s longer alkoxy chains may improve membrane permeability but reduce aqueous solubility, a critical factor in bioavailability.
- The nitro group’s electron-withdrawing effect in both compounds could enhance the acidity of the hydroxyl group, influencing hydrogen-bonding interactions.
Q & A
Q. Q1. What spectroscopic methods are most reliable for confirming the stereochemistry (E/Z) of the ethenyl group in this compound?
Methodological Answer: The stereochemistry of the ethenyl group can be confirmed using a combination of 1D/2D NMR (e.g., NOESY or ROESY to detect spatial proximity of substituents) and X-ray crystallography . For example, crystallographic studies of analogous ethenyl-containing tetrazoles revealed distinct dihedral angles (e.g., 8.8° for Z-isomers vs. 180° for E-isomers) . Polarized light microscopy or solid-state UV-Vis may also differentiate isomers based on conjugation effects.
Q. Q2. How can synthetic routes be optimized to introduce the 2,5-dimethoxyphenyl ethenyl moiety?
Methodological Answer: A Heck coupling reaction is commonly employed for ethenyl group introduction. Key parameters include:
- Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–2 mol%).
- Base: K₂CO₃ or Et₃N in DMF/THF.
- Temperature: 80–100°C under inert atmosphere.
For example, similar pyrimidine derivatives achieved 75–85% yields under these conditions . Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the E-isomer.
Advanced Research Questions
Q. Q3. How do solvent polarity and pH affect the stability of the 6-hydroxy-5-nitro group in aqueous solutions?
Methodological Answer: The nitro and hydroxy groups are sensitive to hydrolysis and redox reactions. Stability studies should include:
- pH titration (1–12) with UV-Vis monitoring (λ = 300–400 nm for nitro-aromatic transitions).
- HPLC-MS to detect degradation products (e.g., nitro→amine reduction or hydroxyl deprotonation).
Data from curcumin analogs show that buffered solutions (pH 7.4) and antioxidants (e.g., ascorbic acid) mitigate degradation .
Q. Q4. What computational strategies predict the compound’s binding affinity for kinase targets (e.g., CDK2 or EGFR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1KE5 for CDK2) to assess binding modes.
- MD simulations : Analyze RMSD/RMSF over 100 ns to evaluate conformational stability.
- QSAR models : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values from kinase assays. For example, nitro groups enhance electron-withdrawing effects, potentially improving binding to ATP pockets .
Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in reported anti-proliferative activity across cell lines (e.g., MCF-7 vs. HEK293)?
Methodological Answer:
- Dose-response normalization : Use Hill plots to compare EC₅₀ values across cell lines.
- Metabolic stability assays : Test compound stability in cell media (LC-MS/MS quantification over 24 h).
- Off-target profiling : Screen for interactions with non-kinase targets (e.g., MMPs) using fluorogenic substrates . Contradictions may arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (CYP450 isoforms) .
Structural and Mechanistic Insights
Q. Q6. What crystallographic data are available for analogs, and how can they guide co-crystallization trials?
Methodological Answer: Analogous compounds (e.g., tetrazole derivatives) crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.34 |
| b (Å) | 7.89 |
| c (Å) | 15.67 |
| β (°) | 112.5 |
| Co-crystallization with kinases requires soaking experiments (1–5 mM compound in reservoir solution) and cryoprotection with glycerol . |
Biological Evaluation
Q. Q7. How to design assays for evaluating nitro group-dependent ROS generation in cancer cells?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
